molecular formula C22H21N3O3S2 B2988358 Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate CAS No. 277756-63-5

Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B2988358
CAS No.: 277756-63-5
M. Wt: 439.55
InChI Key: HIQXQUOLQSNLPE-UHFFFAOYSA-N
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Description

Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,4-dihydropyridine core modified with multiple functional groups. The structure includes a 3-cyano substituent, a 6-methyl group, a 2-methylphenyl carbamoyl moiety at position 5, and a thiophen-2-yl ring at position 2. This compound belongs to a class of molecules studied for their pharmacological and agrochemical applications, particularly due to the presence of sulfur-containing groups and aromatic heterocycles, which are known to influence binding affinity and metabolic stability .

Properties

IUPAC Name

methyl 2-[[3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-13-7-4-5-8-16(13)25-21(27)19-14(2)24-22(30-12-18(26)28-3)15(11-23)20(19)17-9-6-10-29-17/h4-10,20,24H,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQXQUOLQSNLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a complex organic compound belonging to the class of dihydropyridines. Its unique structure, featuring cyano, carbamoyl, and thiol groups, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C25H25N3O3S
  • Molecular Weight : 447.6 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial effects. For instance:

  • Inhibition of Bacterial Growth : The compound has shown promising results against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
CompoundTarget BacteriaMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Antifungal Activity

Additionally, the compound has demonstrated antifungal activity against species such as Candida, highlighting its potential in treating fungal infections .

Anticancer Activity

Studies have also explored the anticancer potential of related compounds. For example:

  • Cytotoxicity Tests : Compounds similar to methyl ({3-cyano...}) were tested on various cancer cell lines using MTT assays, indicating significant cytotoxic effects .

The mechanism by which methyl ({3-cyano...}) exerts its biological effects often involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Binding Interactions : Molecular docking studies reveal that the compound can form hydrogen bonds and other interactions with target proteins, enhancing its efficacy against pathogens and cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of methyl ({3-cyano...}) and its derivatives:

  • Study on Antimicrobial Properties : A study highlighted the effectiveness of a related compound against Gram-positive and Gram-negative bacteria, demonstrating a clear zone of inhibition in agar diffusion tests .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on HaCat and Balb/c 3T3 cells, revealing that certain derivatives possess promising anticancer properties .

Comparison with Similar Compounds

Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate

  • Key Differences :
    • Substituents at position 5: Ethoxycarbonyl vs. 2-methylphenyl carbamoyl.
    • Position 4: Styryl group vs. thiophen-2-yl.
  • Impact: The carbamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the ethoxycarbonyl group .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Key Differences :
    • Core structure: Pyrimidine vs. dihydropyridine.
    • Position 4: Thietan-3-yloxy vs. thiophen-2-yl.
  • Impact :
    • The dihydropyridine core in the target compound may confer redox activity, unlike the pyrimidine analogue .
    • The thiophen-2-yl group offers greater aromaticity and stability compared to the thietan-3-yloxy substituent .

Bioactivity Comparisons

Antimicrobial Activity

Compounds with sulfanylacetate side chains and thiophene rings (e.g., thiazole derivatives in ) exhibit moderate to strong antimicrobial activity. The target compound’s thiophen-2-yl group and carbamoyl moiety may synergistically enhance its efficacy against Gram-positive bacteria, similar to sulfamoyl-containing heterocycles .

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